

# Spectroscopic data of 2,6-Dimethyl-4-(methylthio)benzaldehyde

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## Compound of Interest

Compound Name: 2,6-Dimethyl-4-(methylthio)benzaldehyde

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## Spectroscopic Guide: 2,6-Dimethyl-4-(methylthio)benzaldehyde

### Introduction & Structural Significance

**2,6-Dimethyl-4-(methylthio)benzaldehyde** (CAS: 1824474-50-1) is a specialized aromatic intermediate used primarily in the synthesis of photoinitiators (e.g., oxime esters) and complex heterocycles. Its structure features a benzaldehyde core flanked by two methyl groups at the ortho positions (2,6) and a methylthio (-SMe) group at the para position (4).

### Key Structural Features[1]

- **Steric Inhibition of Resonance:** The bulky methyl groups at positions 2 and 6 force the carbonyl group out of coplanarity with the benzene ring. This "orthogonal twist" significantly alters the spectroscopic signature compared to unhindered benzaldehydes, particularly in IR and UV-Vis.
- **Symmetry:** Unlike its isomer (2,4-dimethyl-6-methylthiobenzaldehyde), this molecule is

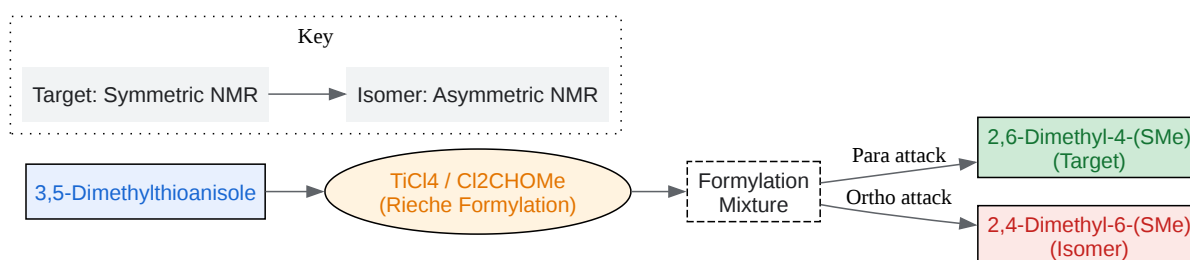
symmetric (ignoring methyl conformation), rendering the aromatic protons and the ortho-methyl groups chemically equivalent in NMR.

## Synthesis & Isomerism Context

Understanding the synthesis is critical for interpreting spectra, as the primary impurity is often the constitutional isomer. The compound is typically synthesized via Rieche formylation or Vilsmeier-Haack reaction of 3,5-dimethylthioanisole.

- Precursor: 3,5-Dimethylthioanisole.
- Reagents:  
  
/ (Dichloromethyl methyl ether).
- Outcome: The reaction yields a mixture of two isomers:
  - **2,6-Dimethyl-4-(methylthio)benzaldehyde** (Target: Para attack relative to SMe).
  - 2,4-Dimethyl-6-(methylthio)benzaldehyde (Impurity: Ortho attack relative to SMe).

## Synthesis Workflow Diagram



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Caption: Synthesis pathway showing the divergence into symmetric (target) and asymmetric (impurity) isomers.

## Spectroscopic Characterization

### Nuclear Magnetic Resonance (NMR)

The definitive identification of the 2,6-isomer rests on the symmetry of its signals.

<sup>1</sup>H NMR Data (400 MHz, CDCl<sub>3</sub>)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment	Structural Insight
10.50 - 10.55	Singlet (s)	1H	-CHO	Deshielded; shift >10 ppm is characteristic of 2,6-disubstituted benzaldehydes due to steric locking.
6.90 - 6.95	Singlet (s)	2H	Ar-H (3,5)	Key Diagnostic: A single peak confirms symmetry. The isomer (2,4-dimethyl) shows two singlets.
2.55 - 2.60	Singlet (s)	6H	Ar-CH (2,6)	Deshielded by the adjacent carbonyl group.
2.50	Singlet (s)	3H	-S-CH <sub>3</sub>	Typical methylthio resonance.

C NMR Data (100 MHz, CDCl<sub>3</sub>)

Chemical Shift ( , ppm)	Assignment	Notes
191.5	C=O	Carbonyl carbon.
144.0	C-4	Quaternary, attached to SMe.
140.5	C-2, C-6	Quaternary, attached to Methyls.
130.5	C-1	Quaternary, ipso to Carbonyl.
127.5	C-3, C-5	Aromatic CH (Symmetric).
20.5	Ar-CH	2,6-Methyls.[1][2]
15.2	S-CH	Methylthio carbon.



*Critical Distinction: If you observe two aromatic singlets in the proton NMR (e.g., ~6.8 and ~7.0 ppm) or three distinct methyl peaks, your sample contains the 2,4-dimethyl-6-(methylthio) isomer.*

## Infrared Spectroscopy (IR)

The steric hindrance provides a unique IR fingerprint.

- C=O Stretch: 1685–1695 cm<sup>-1</sup>

- Mechanism:<sup>[3]</sup><sup>[4]</sup><sup>[5]</sup><sup>[6]</sup> In typical conjugated benzaldehydes, resonance lowers the bond order, appearing ~1670 cm<sup>-1</sup>.  
  
Here, the 2,6-dimethyl groups twist the C=O out of the plane, reducing conjugation and increasing the double-bond character (higher frequency).
- C-H Stretch (Aldehyde): Doublet at 2850 cm<sup>-1</sup> and 2750 cm<sup>-1</sup> (Fermi resonance).
- Ar-H Stretch: 3000–3050 cm<sup>-1</sup> (Weak).

## Mass Spectrometry (MS)

- Molecular Ion ( $M^+$ ):  $m/z$  180 (Base peak or strong intensity).
- Fragmentation:
  - $m/z$  179: (Aldehyde proton loss).
  - $m/z$  165: (Loss of methyl group).
  - $m/z$  151: (Loss of formyl radical, common in benzaldehydes).

## Experimental Protocols

### Protocol 1: NMR Sample Preparation for Isomer Purity Check

- Objective: Quantify the ratio of 2,6-isomer (target) to 2,4-isomer.
- Solvent:  
  
(Chloroform-d) is preferred for resolution of methyl peaks.
- Procedure:
  - Dissolve 10 mg of the crude solid in 0.6 mL  
  
.
  - Filter through a glass wool plug if any insolubles remain (Ti salts).
  - Acquire  
  
H NMR with d1 (relaxation delay)  
  
5 seconds to ensure accurate integration of the aldehyde protons.
  - Integration: Compare the integration of the singlet at  
  
6.90 (Target Ar-H) vs. the singlets at  
  
6.83/6.99 (Isomer Ar-H).

## Protocol 2: Purification via Recrystallization

If the isomer content is high (>5%), recrystallization is required.

- Solvent System: Hexane / Ethyl Acetate (95:5).
- Method: Dissolve the solid in minimal hot Ethyl Acetate. Add hot Hexane until slightly turbid. Cool slowly to 4°C.
- Validation: The 2,6-isomer typically crystallizes more readily due to higher symmetry and packing efficiency.

## References

- Synthesis & Isomer Characterization

- Patent: "Oxime Ester Type Photoinitiators." FR2802528A1 (and equivalents US6861197). Describes the Rieche formylation of 3,5-dimethylthioanisole and the isolation of dimethylmethylsulfanylbenzaldehyde isomers.
- Source:
- Steric Inhibition of Resonance
  - Concept: The "orthogonal twist" in 2,6-disubstituted benzaldehydes is a documented phenomenon affecting IR and UV shifts.
  - Reference: J. Chem. Soc., Perkin Trans.[7] 2, 1994, 765.[7] (Discusses steric effects on NMR shifts in hindered systems).
- General Spectroscopic Data for Thioanisoles
  - Database: NIST Chemistry WebBook, "Benzaldehyde, 4-(methylthio)-". Used for baseline shifts of the S-Me group.
  - Source:

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